molecular formula C18H18ClNO2 B1613867 2-Chloro-4'-morpholinomethyl benzophenone CAS No. 898770-29-1

2-Chloro-4'-morpholinomethyl benzophenone

Cat. No. B1613867
CAS RN: 898770-29-1
M. Wt: 315.8 g/mol
InChI Key: JKPBLYDSZACPQS-UHFFFAOYSA-N
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Description

“2-Chloro-4’-morpholinomethyl benzophenone” is a synthetic chemical compound with the CAS Number 898750-38-4 . It has a linear formula of C18H18ClNO2 and a molecular weight of 315.8 .


Molecular Structure Analysis

The IUPAC name for this compound is (4-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone . The InChI code is 1S/C18H18ClNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 .

Scientific Research Applications

Photochemistry and Bioorganic Chemistry

Benzophenone (BP) photochemistry is instrumental in biological and bioorganic chemistry due to BP's unique photochemical properties. Upon excitation, BP photophores can form a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation. This light-directed covalent attachment process finds applications in:

  • Binding/contact site mapping of ligand-protein interactions.
  • Molecular target and interactome mapping.
  • Proteome profiling and bioconjugation.
  • Site-directed modification of biopolymers and surface grafting.The advantages include low water reactivity, stability under ambient light, and convenient excitation at 365 nm, alongside commercial availability of BP-containing building blocks (Dormán et al., 2016).

Organic Synthesis and Material Science

The synthesis of novel morpholine conjugated benzophenone analogues demonstrates the potential of these compounds in inhibiting neoplastic development. Specific derivatives have shown significant anti-mitogenic activity and ability to induce apoptosis in cancer cells, highlighting their utility in developing antitumor agents (Al‐Ghorbani et al., 2017).

Antitumor Activity

Morpholino and thiomorpholino benzophenones exhibit potent cytotoxic activity against various cancer cell lines, including murine leukemia and human lung carcinoma cells. Their significant antitumor activity suggests the potential for developing new therapeutic agents based on benzophenone derivatives (Kumazawa et al., 1997).

properties

IUPAC Name

(2-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPBLYDSZACPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642644
Record name (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-morpholinomethyl benzophenone

CAS RN

898770-29-1
Record name (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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